molecular formula C6H4ClN3O B12363181 2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one

2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B12363181
M. Wt: 169.57 g/mol
InChI Key: ARWILWAQXJUGCY-UHFFFAOYSA-N
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Description

2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 2-position and a ketone group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base to afford the desired pyrrolopyrimidine derivative . Another method involves the use of ethyl 2-cyano-4,4-dimethoxybutanoate, which is coupled with ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, followed by the addition of formamidine to yield the pyrimidine intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation Products: Compounds with oxidized functional groups, such as sulfoxides or sulfones.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chlorine atom at the 2-position and ketone group at the 4-position make it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications .

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

2-chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C6H4ClN3O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2,4H,(H,9,10,11)

InChI Key

ARWILWAQXJUGCY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(N=C1)N=C(NC2=O)Cl

Origin of Product

United States

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